
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MPHP-2201 has gained significant attention among researchers due to its potential use in the treatment of various medical conditions.
作用机制
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, this compound activates intracellular signaling pathways that lead to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain sensation, appetite, mood, and memory. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, leading to feelings of euphoria and pleasure. It has also been shown to decrease the release of acetylcholine, leading to impaired cognitive function. This compound has been shown to have cardiovascular effects such as increased heart rate and blood pressure. It has also been shown to have respiratory effects such as bronchodilation and decreased respiratory rate.
实验室实验的优点和局限性
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, this compound has several limitations for lab experiments. It has been shown to have significant toxicity in animal models, making it difficult to use in vivo. It also has a high potential for abuse and addiction, making it important to handle with care.
未来方向
There are several future directions for the study of N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide. One direction is to study its potential therapeutic effects in various medical conditions. This compound has been shown to have potential for the treatment of pain, inflammation, and anxiety. Another direction is to study its effects on the endocannabinoid system and its potential role in modulating various physiological processes. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Finally, further research is needed to understand the long-term effects of this compound on the body and its potential for abuse and addiction.
合成方法
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide is synthesized by reacting 3-methylphenyl-2-methylpropanoic acid with piperidine-4-carboxamide in the presence of a dehydrating agent such as thionyl chloride. This reaction produces a yellow oil that is purified through column chromatography. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
科学研究应用
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic effects. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain sensation, appetite, mood, and memory. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
属性
IUPAC Name |
N-(3-methylphenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)17(21)19-9-7-14(8-10-19)16(20)18-15-6-4-5-13(3)11-15/h4-6,11-12,14H,7-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDLOZAWVBOZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
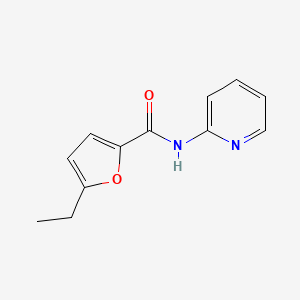
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
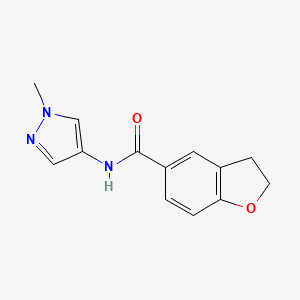
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
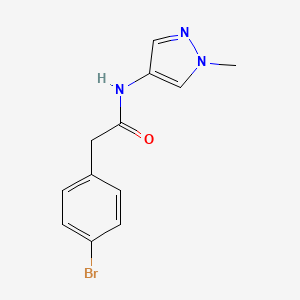
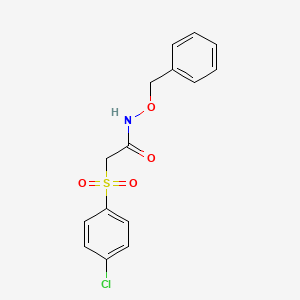
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
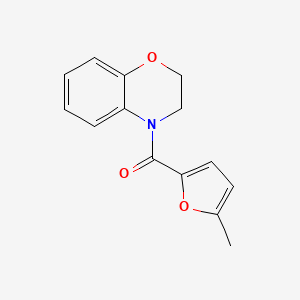
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)